

Quantifying Protein Interactions with IANBD Ester: Application Notes and Protocols

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Compound of Interest

Compound Name: IANBD ester

Cat. No.: B149415

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Introduction

The precise quantification of protein-protein interactions is fundamental to understanding cellular processes and is a cornerstone of drug development. N-((2-(iodoacetoxy)ethyl)-N-methyl)amino-7-nitrobenz-2-oxa-1,3-diazole (IANBD) ester is a versatile fluorescent probe used for covalently labeling proteins. IANBD is an amine-reactive probe that forms a stable amide bond with primary amino groups, such as the ϵ -amino group of lysine residues and the N-terminus of a protein. The fluorescence of IANBD is highly sensitive to its local environment, often exhibiting a significant change in fluorescence intensity and/or emission wavelength upon a change in the polarity of its surroundings. This property makes IANBD an excellent tool for monitoring protein conformational changes and binding events. When an IANBD-labeled protein interacts with a binding partner, the environment around the IANBD molecule can be altered, leading to a measurable change in its fluorescence signal. This change can be titrated to determine the stoichiometry and dissociation constant (K_d) of the interaction, providing a quantitative measure of binding affinity.

Data Presentation

The following table summarizes representative quantitative data obtained from fluorescence titration experiments for various protein-protein interactions. While the specific fluorophore used in the cited examples may vary, the principles of data acquisition and analysis are directly applicable to experiments using IANBD.

Labeled Protein	Binding Partner	Technique	Dissociation Constant (Kd)	Reference
Dansylated Calmodulin	Mastoparan (peptide)	Fluorescence Spectroscopy	3 nM	[1]
IAEDANS-labeled SPase I	Signal Peptide	FRET	4.4 μ M	[2]
Fluorescently labeled Kef	OctSG (ligand)	Fluorescence Anisotropy	6 μ M	[3]

Experimental Protocols

Protocol 1: Labeling of Calmodulin with IANBD Ester

This protocol describes the covalent labeling of Calmodulin with **IANBD ester**. The same general principles can be applied to other proteins, with optimization of the protein concentration and dye-to-protein molar ratio as needed.

Materials:

- Calmodulin (CaM)
- **IANBD ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Quenching solution: 1 M Tris-HCl, pH 8.0
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Dialysis tubing (appropriate molecular weight cut-off)
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Prepare Calmodulin Solution: Dissolve Calmodulin in the Labeling Buffer to a final concentration of 1-10 mg/mL.
- Prepare **IANBD Ester** Stock Solution: Immediately before use, dissolve **IANBD ester** in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction:
 - Calculate the required amount of **IANBD ester** for a 5-10 fold molar excess over Calmodulin.
 - While gently vortexing the Calmodulin solution, add the **IANBD ester** stock solution dropwise.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration of 100 mM to quench any unreacted **IANBD ester**. Incubate for 30 minutes at room temperature.
- Purification of Labeled Protein:
 - Separate the IANBD-labeled Calmodulin from unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with PBS.
 - Alternatively, dialyze the reaction mixture against PBS at 4°C overnight with several buffer changes.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of IANBD (approximately 478 nm).
 - Calculate the protein concentration using the Beer-Lambert law ($A = \epsilon cl$), correcting for the absorbance of IANBD at 280 nm.
 - Calculate the concentration of IANBD using its molar extinction coefficient ($\epsilon \approx 24,000 \text{ cm}^{-1}\text{M}^{-1}$ at 478 nm).

- The DOL is the molar ratio of IANBD to protein.

Protocol 2: Quantifying Calmodulin-Peptide Interaction using IANBD Fluorescence Titration

This protocol details the measurement of the binding affinity between IANBD-labeled Calmodulin (CaM-IANBD) and a target peptide (e.g., a peptide derived from a CaM-binding protein).

Materials:

- Purified CaM-IANBD
- Target peptide stock solution of known concentration
- Assay Buffer: e.g., 20 mM HEPES, 150 mM KCl, 1 mM CaCl₂, pH 7.4
- Fluorometer

Procedure:

- Set up the Fluorometer:
 - Set the excitation wavelength for IANBD (e.g., 470 nm).
 - Set the emission wavelength to scan a range (e.g., 500-600 nm) or at the emission maximum of IANBD (e.g., 530 nm).
- Prepare the Sample:
 - Add a known concentration of CaM-IANBD to a cuvette containing the Assay Buffer. The concentration should be low enough to be well below the expected K_d to ensure that the concentration of free CaM-IANBD is approximately equal to the total concentration.
 - Allow the sample to equilibrate to the desired temperature.
- Fluorescence Titration:

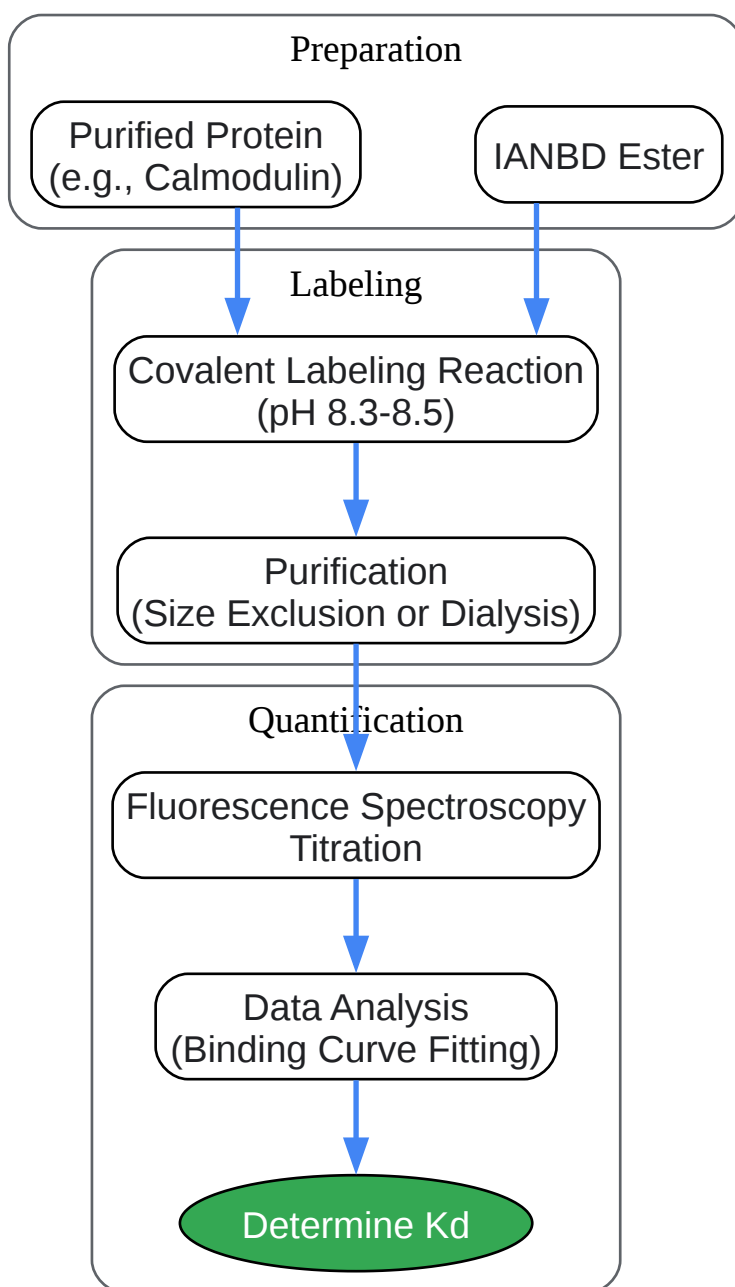
- Record the initial fluorescence spectrum or intensity of the CaM-IANBD solution.
- Make successive additions of small aliquots of the concentrated target peptide stock solution to the cuvette.
- After each addition, mix thoroughly and allow the system to reach equilibrium (typically a few minutes) before recording the fluorescence.
- Continue the additions until the fluorescence signal no longer changes significantly, indicating saturation of the binding sites.
- Data Analysis to Determine the Dissociation Constant (Kd):
 - Correct the fluorescence data for dilution at each titration point.
 - Plot the change in fluorescence intensity ($\Delta F = F - F_0$) as a function of the total concentration of the target peptide.
 - Fit the resulting binding curve to a one-site binding equation using non-linear regression software (e.g., GraphPad Prism, Origin):

$$\Delta F = (\Delta F_{\text{max}} * [\text{Peptide}]) / (K_d + [\text{Peptide}])$$

Where:

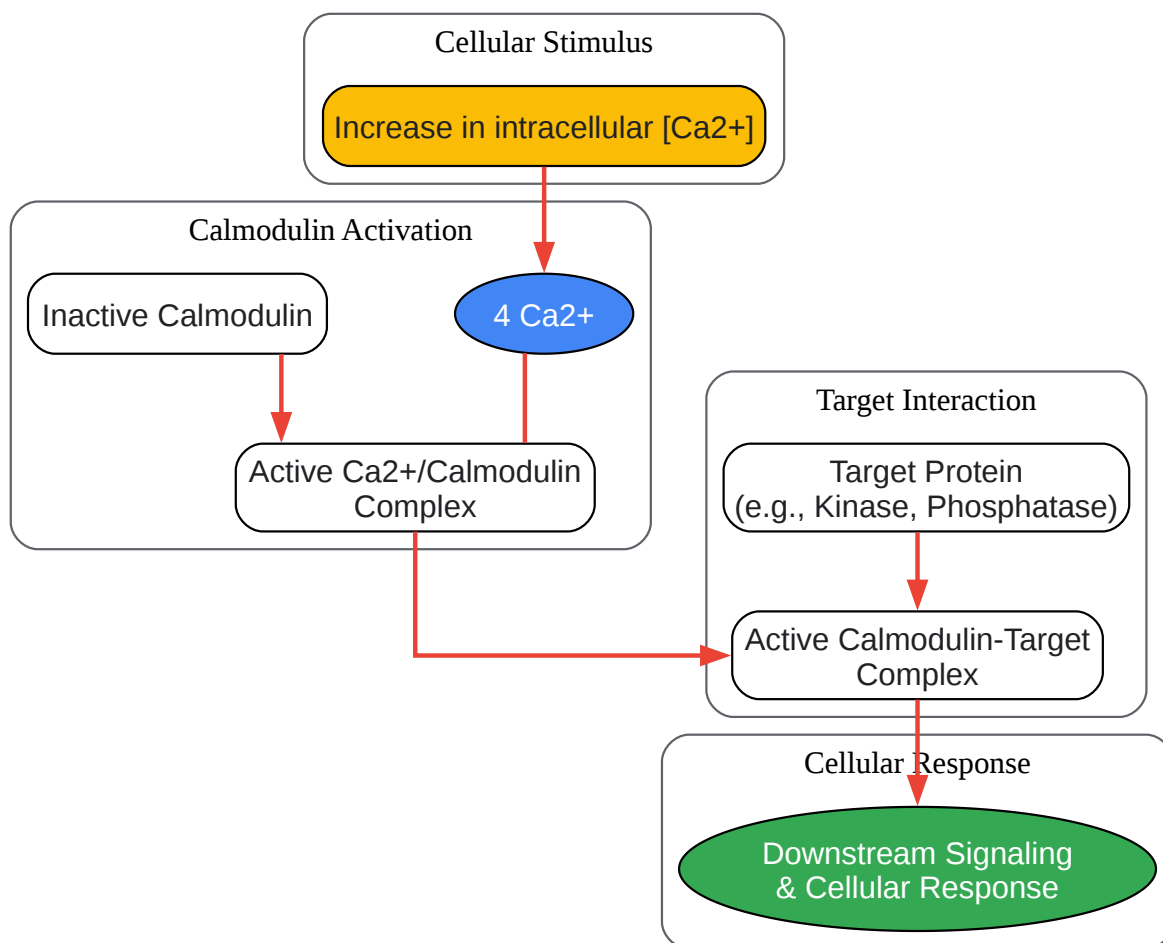
- ΔF is the change in fluorescence at a given peptide concentration.
- ΔF_{max} is the maximum change in fluorescence at saturation.
- $[\text{Peptide}]$ is the total concentration of the target peptide.
- K_d is the dissociation constant.
- The value of K_d obtained from the fit represents the concentration of the target peptide at which 50% of the CaM-IANBD is bound.

Mandatory Visualizations



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Caption: Experimental workflow for quantifying protein-protein interactions using **IANBD ester**.



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Caption: Simplified Ca²⁺/Calmodulin signaling pathway.

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